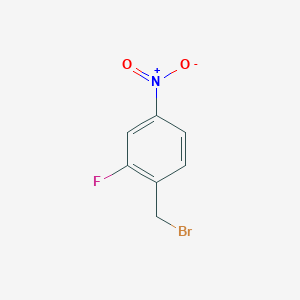

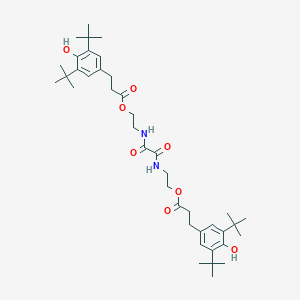

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

Descripción general

Descripción

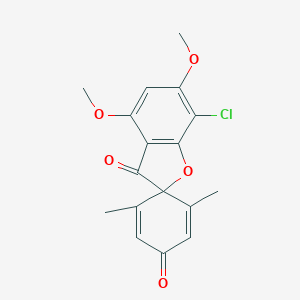

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate, also known as ENPOA, is a chemical compound that has been widely used in scientific research. It is a nitroaromatic ester that has shown promising results in various studies due to its unique properties.

Aplicaciones Científicas De Investigación

Antitumor Activity

- Ethyl 2-(3-nitropyridin-2-yl)oxyacetate derivatives have been studied for their antitumor activities. In particular, their use as precursors to potent antimitotic agents, such as ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, was highlighted. These compounds have shown the ability to inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a possible mode of action in antitumor activity (Temple, Rener, Waud, & Noker, 1992).

Synthesis of Anticancer Agents

- The compound has been utilized in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds were tested for their effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Cytotoxicity and Inhibition of Mitosis

- Research has also focused on the structure-activity relationship of this compound derivatives, particularly in regards to their cytotoxicity and the inhibition of mitosis in cultured leukemia cells. Findings indicated that modifications at certain positions of the compound's structure significantly affect its biological activity (Temple, Rener, Comber, & Waud, 1991).

Reactions with Nucleophiles

- The compound has been involved in studies related to the chemistry of isoxazoles, specifically in its reactions with various nucleophiles. These studies contribute to understanding the chemical properties and potential applications of this compound (Ang, Donati, Donkor, & Prager, 1992).

Synthesis of Heterocyclic Compounds

- Additionally, this compound has been used in the synthesis of other heterocyclic compounds, such as pyrrolopyridines or imidazopyridines. These reactions showcase the versatility of the compound in creating a variety of chemically interesting and potentially useful structures (Ono, Murashima, Nishi, Nakamoto, Kato, Tamai, & Uno, 2002).

Propiedades

IUPAC Name |

ethyl 2-(3-nitropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNYNOQAHFLDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403161 | |

| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136718-78-0 | |

| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.